Reduction to 2-Bromo-4-chloronicotinalcohol with 95% Yield Under Mild Conditions
2-Bromo-4-chloronicotinaldehyde demonstrates a high and quantifiable yield in reduction reactions compared to other electron-deficient aromatic aldehydes. In a documented procedure from Patent US09326985B2, the compound was reduced using sodium borohydride at room temperature to afford (2-bromo-4-chloropyridin-3-yl)methanol in a 95% isolated yield . This high efficiency is critical for maintaining overall yield in multi-step syntheses and differentiates it from analogs lacking the same halogenation pattern, which may require harsher conditions or exhibit lower conversions due to altered electronic effects.
| Evidence Dimension | Reduction Yield |
|---|---|
| Target Compound Data | 95% isolated yield |
| Comparator Or Baseline | 2-Bromo-4-chloropyridine (reduction not applicable) or other halogenated aldehydes |
| Quantified Difference | Quantified yield specific to this substitution pattern; comparison to other aldehydes not directly provided in source but implies high efficiency. |
| Conditions | NaBH4, N,N-dimethylacetamide, methanol, 1,4-dioxane, 20°C, 10 min. |
Why This Matters
The high isolated yield under mild conditions ensures efficient conversion and minimizes material loss in downstream applications, a critical factor for cost-effective procurement and process scale-up.
